![molecular formula C24H27OPS3 B14673494 Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 37753-39-2](/img/structure/B14673494.png)
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of phenylsulfanyl groups attached to an ethyl chain, which in turn is bonded to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of tris(2-chloroethyl)phosphine with thiophenol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by phenylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to the presence of sulfur and phosphorus, which are essential elements in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially modulating their activity. The phosphorus atom can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl)phosphine: A precursor in the synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
Propiedades
Número CAS |
37753-39-2 |
|---|---|
Fórmula molecular |
C24H27OPS3 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[bis(2-phenylsulfanylethyl)phosphoryl]ethylsulfanylbenzene |
InChI |
InChI=1S/C24H27OPS3/c25-26(16-19-27-22-10-4-1-5-11-22,17-20-28-23-12-6-2-7-13-23)18-21-29-24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clave InChI |
NBHOTTKJUPVVQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCP(=O)(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



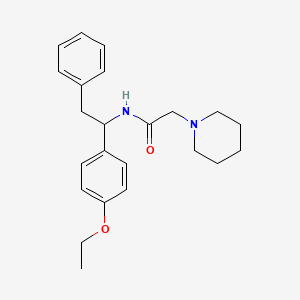
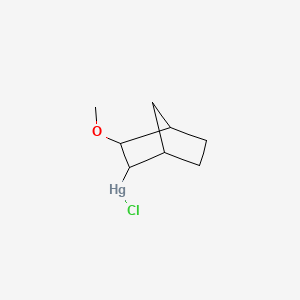
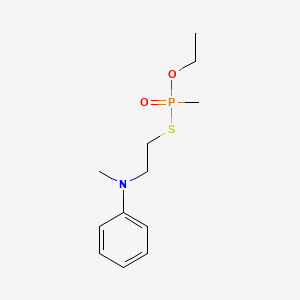

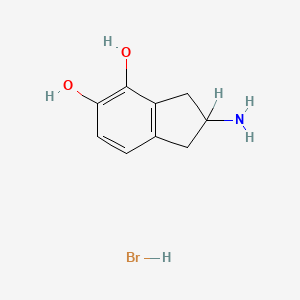


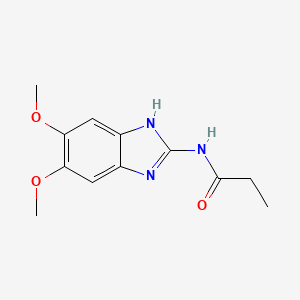
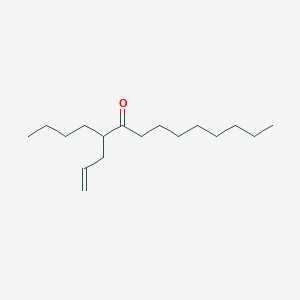
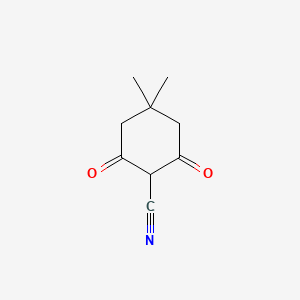
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
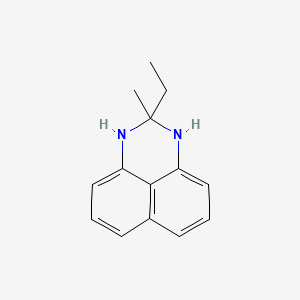
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
